molecular formula C24H18N2O4 B7720180 2-benzoyl-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide

2-benzoyl-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide

Cat. No. B7720180
M. Wt: 398.4 g/mol
InChI Key: GZXQXOXVLMJBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzoyl-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide, also known as BMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMQ is a quinoxaline derivative that has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.

Mechanism of Action

2-benzoyl-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide exerts its effects through a variety of mechanisms, including the inhibition of ROS production and the activation of cellular signaling pathways. This compound has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of cellular signaling pathways. This compound has also been shown to have antioxidant properties, making it a potential therapeutic agent for the treatment of diseases associated with oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-benzoyl-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide is its versatility, as it can be used in a variety of experimental settings. However, one limitation of this compound is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are many potential future directions for research involving 2-benzoyl-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide. These include investigating its potential as a therapeutic agent for the treatment of cancer and other diseases, as well as further exploring its mechanisms of action and potential applications in cellular imaging. Additionally, the development of new synthetic methods for this compound could lead to improved yields and lower costs, making it more accessible to researchers.

Synthesis Methods

2-benzoyl-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide can be synthesized using a variety of methods, including the reaction of 2-benzoyl-3-nitroquinoxaline with 3-methylbenzoyl chloride in the presence of a base and a reducing agent. The resulting intermediate can then be treated with hydrogen peroxide to yield the final product.

Scientific Research Applications

2-benzoyl-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has also been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

(3-benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-16-8-7-11-18(14-16)24(28)30-15-20-22(23(27)17-9-3-2-4-10-17)26(29)21-13-6-5-12-19(21)25-20/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXQXOXVLMJBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC2=NC3=CC=CC=C3[N+](=C2C(=O)C4=CC=CC=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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